1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(pyridin-2-YL)-1H-pyrazole-4-carbaldehyde: Similar structure but with the pyridinyl group at a different position.
1-(4-Methoxyphenyl)-3-(pyridin-4-YL)-1H-pyrazole-4-carbaldehyde: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
1-(4-Methoxyphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxyphenyl and pyridinyl groups in the pyrazole ring provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
CAS No. |
618101-69-2 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-6-4-14(5-7-15)19-10-13(11-20)16(18-19)12-3-2-8-17-9-12/h2-11H,1H3 |
InChI Key |
IYJYNTNZPKTHCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O |
Origin of Product |
United States |
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